

Chemical Constituents and Quantitative Profiling

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Compound Focus: Isoliquiritin Apioside

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The therapeutic potential of *Glycyrrhiza uralensis* is primarily attributed to its diverse secondary metabolites, mainly **triterpenoid saponins** and **flavonoids**, alongside polysaccharides and other compounds [1] [2].

Table 1: Primary Bioactive Constituents in *Glycyrrhiza uralensis*

Constituent Class	Key Representative Compounds	Approximate Content in Dry Root (by Species)	Key Biological Activities
Triterpenoid Saponins	Glycyrrhizic acid (Glycyrrhizin), Glycyrrhetic acid	4.80% - 5.98% [2]	Anti-inflammatory, antiviral, hepatoprotective, adrenocortical hormone-like activity [2] [3]
Prenylflavonoids	Licochalcone A, Glabridin, Licoricidin, Licoisoflavone	0.08% - 0.22% [2]	Antioxidant, anticancer, antimicrobial, regulates glucose and lipid metabolism [2]
Other Flavonoids	Liquiritin, Liquiritigenin, Isoliquiritigenin	Varies by species and origin [2]	Anti-tumor, neuroprotective, antitussive, phytoestrogenic activity [4] [5]

Constituent Class	Key Representative Compounds	Approximate Content in Dry Root (by Species)	Key Biological Activities
Polysaccharides	GP-1 (a neutral glucan)	Molecular weight: 7.6 kDa (for GP-1) [6]	Immunomodulation, prebiotic, antioxidant [6]

Biological Activities and Underlying Mechanisms

The isolated constituents exhibit a wide range of pharmacological effects through specific molecular pathways.

1. Anti-Cancer and Anti-Metastatic Activity Multiple compounds demonstrate potent anti-cancer effects. **Liquiritin** was identified as a primary anti-colorectal cancer (CRC) API, significantly suppressing SW480 cell proliferation, colony formation, and invasion. Its mechanism involves targeting p53 and inhibiting the p38 MAPK pathway, which was confirmed in an SW480 xenograft model [5]. Another study showed that a *G. uralensis* extract suppressed cell migration in a *Drosophila* model by reducing ROS levels and inhibiting the JAK/STAT signaling pathway, subsequently downregulating EMT-related proteins like MMP1 [7].

2. Hepatoprotective and Anti-inflammatory Effects **Glycyrrhizic acid (GA)** is a well-documented hepatoprotective agent. Its mechanisms include:

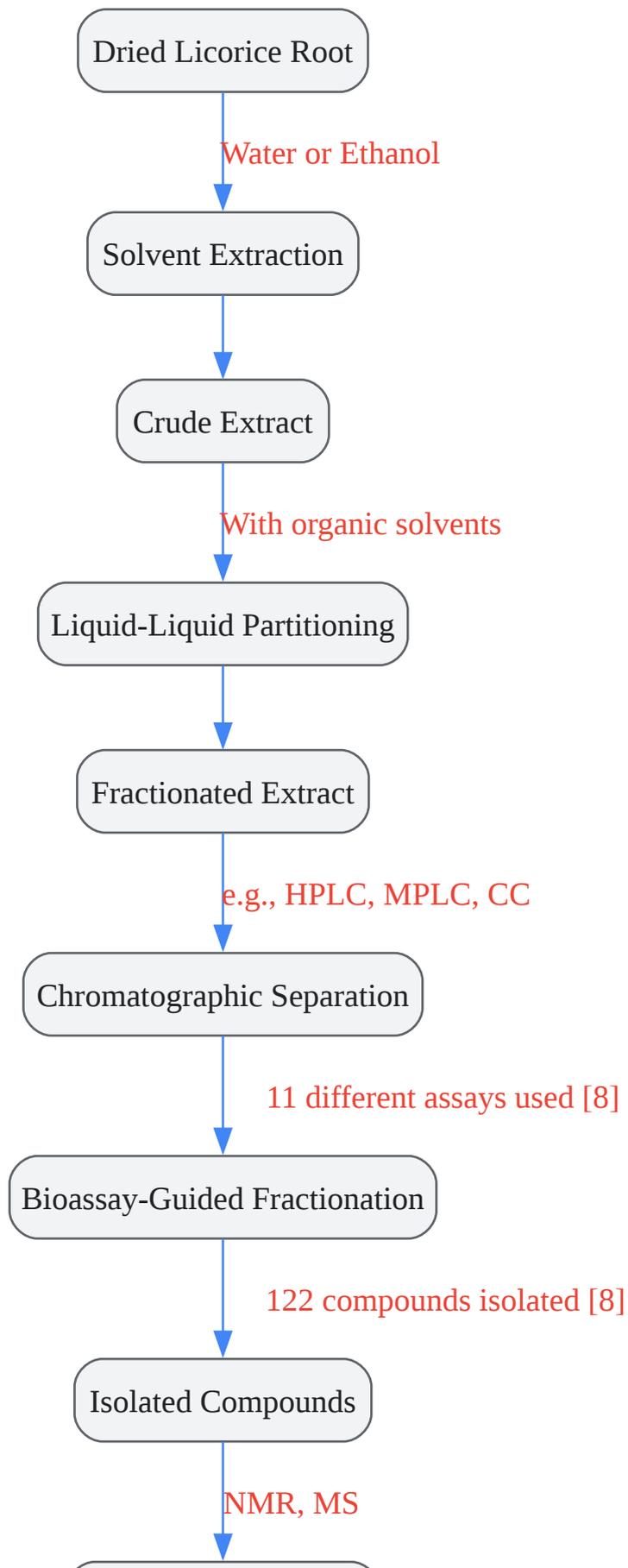
- Inhibiting Inflammatory Cascades:** GA suppresses the LPS-induced formation of the TLR4/MD-2 complex, preventing NF- κ B translocation and the production of pro-inflammatory cytokines like TNF- α and IL-6 [3].
- Reducing Apoptosis:** GA diminishes caspase-3 activity and inhibits cytochrome C release from mitochondria [3].
- Activating Protective Pathways:** Compound **7 (Echinatin)** was identified as a potent activator of the Nrf2 pathway, attenuating CCl₄-induced liver damage in mice [8].

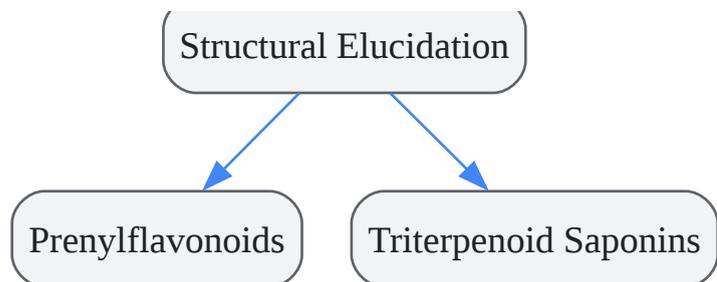
3. Immunomodulation via Gut Microbiota *G. uralensis* polysaccharides (GPs) act as prebiotics. A novel neutral polysaccharide, **GP-1**, was shown to modulate the gut microbiota in immunocompromised rats, specifically promoting the growth of probiotics like *Lactobacillus* and *Dubosiella*. This fermentation leads to increased production of short-chain fatty acids (SCFAs), which are crucial for gut health and systemic immune regulation [6].

Experimental Protocols for Compound Analysis

Here are detailed methodologies for extracting, isolating, and analyzing key active constituents.

1. Extraction and Isolation of Prenylflavonoids and Saponins The following workflow outlines a standard approach for extracting and fractionating the core bioactive compounds [2] [8]:





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Experimental workflow for the isolation of bioactive compounds from G. uralensis.

2. HPLC Analysis for Compound Identification and Quantification

- **Objective:** To identify and quantify multiple active components in a single run [5].
- **Sample Preparation:** The powdered root is extracted with a suitable solvent (e.g., methanol) via sonication or reflux. The extract is then filtered and concentrated.
- **Chromatographic Conditions:**
 - **Column:** A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
 - **Mobile Phase:** A gradient of water (with 0.1% formic acid) and acetonitrile.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV-Vis or DAD detector, with wavelengths set at 237 nm (for saponins like glycyrrhizic acid) and 260-280 nm (for flavonoids).
- **Identification:** Compounds are identified by comparing their retention times and UV spectra with those of reference standards.

3. Transcriptomic Analysis for Biosynthetic Pathway Elucidation

- **Objective:** To understand how treatments (e.g., lanthanum) enhance metabolite production by analyzing gene expression [4].
- **Method:**
 - **Treatment & RNA Extraction:** Treat *G. uralensis* seedlings and extract total RNA from root tissues.
 - **Library Prep & Sequencing:** Construct cDNA libraries and sequence using an Illumina platform (RNA-seq).
 - **Data Analysis:** Map reads to a reference genome, calculate gene expression levels (FPKM), and identify differentially expressed genes (DEGs).
 - **Pathway Mapping:** Map DEGs to KEGG pathways to identify upregulated genes in key pathways, such as:
 - **Glycyrrhizic acid pathway:** Squalene epoxidase (*SQE*), Cytochrome P450 88D6 (*CYP88D6*).

- **Flavonoid pathway:** Phenylalanine ammonia-lyase (*PAL*), Cinnamate 4-hydroxylase (*C4H*), 4-Coumarate-CoA ligase (*4CL*), Chalcone synthase (*CHS*) [4].

Toxicity and Safety Profile

While highly therapeutic, the consumption of *G. uralensis* requires caution due to the side effects of glycyrrhizin [2].

Table 2: Toxicity and Safety Considerations of Licorice

Aspect	Details
Primary Toxin	Glycyrrhizin (Glycyrrhizic acid) [2].
Mechanism	Inhibits 11 β -hydroxysteroid dehydrogenase type 2 (11 β -HSD2), leading to pseudohyperaldosteronism [2].
Side Effects	Hypertension, hypokalemia, sodium retention, edema, and in severe cases, arrhythmias [2] [3].
Safe Dosage	Chinese Pharmacopoeia: 3–9 g of licorice per day, not to exceed three weeks continuously [2]. EFSA: Glycyrrhizin intake should be limited to ≤ 100 mg/day [2].
At-Risk Populations	Individuals with hypertension, cardiovascular or kidney disease, and pregnant or lactating women [2].

Research Frontiers and Enhancement Strategies

Current research is exploring novel ways to enhance the production and efficacy of these bioactive compounds.

- **Use of Rare Earth Elements:** Lanthanum (La) treatment, applied via foliar spray (100 mM), was found to significantly enhance biomass and the accumulation of glycyrrhizic acid, liquiritin, and liquiritigenin. It works by **simultaneously upregulating key biosynthetic genes and increasing the plant's biomass**, thereby expanding the precursor pool [4].

- **Seed Quality Standards:** To ensure consistent and high-quality raw material, screening standards for first-grade seeds include a thousand grain weight ≥ 6.7 g (small seeds), purity $\geq 99\%$, hardness rate $\geq 85\%$, and germination rate $\geq 85\%$ [9].

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